Cycloviolacin Y5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloviolacin Y5 is a natural product found in Viola philippica with data available.

科学研究应用

Anti-HIV Activity

Mechanism of Action

Cycloviolacin Y5 exhibits potent anti-HIV activity, with an effective concentration (EC50) reported at approximately 40 nM. This high potency is attributed to its ability to disrupt viral membranes and inhibit HIV infection in vitro. Studies have shown a positive correlation between the hydrophobicity of cyclotides and their anti-HIV activity, with this compound being one of the most hydrophobic cyclotides tested .

Case Study: In Vitro Assays

In a study involving various cyclotides from V. yedoensis, this compound demonstrated superior anti-HIV activity compared to other cyclotides, including kalata B1. The assays indicated that this compound's mechanism involves membrane disruption, which is critical for inhibiting viral entry into host cells .

| Cyclotide | EC50 (nM) | Activity Level |

|---|---|---|

| This compound | 40 | High |

| Kalata B1 | 66 | Moderate |

| Cycloviolacin Y1 | >500 | Low |

Antimicrobial Properties

Broad-Spectrum Activity

this compound has shown activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida kefyr. Its mechanism involves disrupting bacterial membranes due to its amphipathic nature, similar to other antimicrobial peptides .

Case Study: Bacterial Inhibition

A study analyzed the effects of this compound on Gram-positive and Gram-negative bacteria. Results indicated that while it was effective against Gram-negative bacteria, its efficacy against Gram-positive strains was limited. This specificity is crucial for developing targeted antimicrobial therapies .

Therapeutic Potential in Cancer Treatment

Recent research has explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for further investigation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound could selectively induce cell death in various cancer cell lines, suggesting a mechanism that may involve membrane interaction and subsequent signaling pathways leading to apoptosis .

Biotechnological Applications

The stability and unique structural characteristics of this compound make it an attractive scaffold for drug design and development.

- Drug Development : this compound can be engineered into novel therapeutic agents targeting specific diseases due to its high sequence tolerance.

- Bioinsecticides : Recent advancements have seen the use of cyclotides like this compound as bioinsecticides in agriculture, showcasing their utility beyond human health applications .

化学反应分析

Anti-HIV Activity and Membrane Disruption

Cycloviolacin Y5 exhibits potent anti-HIV activity, which is linked to its ability to disrupt cell membranes .

-

Mechanism of Action: this compound disrupts membranes, which contributes to its antiviral effects . Studies show a positive correlation between the hydrophobicity of cyclotides and their ability to disrupt membranes .

-

Hemolytic Activity: this compound demonstrates hemolytic activity, indicating its capacity to interact with and disrupt cell membranes . It is more hemolytic than kalata B1, a prototypic cyclotide .

Structural Features and Interactions

This compound, like other cyclotides, has a unique structure characterized by a cyclic backbone and a conserved cysteine knot motif (CCK) formed by three disulfide bonds . The specific arrangement of amino acid residues and the presence of hydrophobic regions influence its interactions.

-

Hydrophobicity: this compound is the most hydrophobic cyclotide found in V. yedoensis . Its hydrophobicity correlates with its anti-HIV activity and membrane-disrupting capabilities .

-

Loops: Cyclotides contain loops that protrude outward from the molecular surface, influencing their bioactivities. Hydrophobic surface area increases correlate with enhanced bioactivities . Loops 5 and 6, in particular, contain residues that contribute to the electrostatic contribution to membrane partitioning . this compound has a lysine residue in loop 6 .

Cyclization Mechanism

Cyclotides undergo cyclization through a process involving oxidation and reduction reactions, facilitated by enzymes within the endoplasmic reticulum .

-

Oxidative Folding: Prior to cyclization, oxidative folding occurs in the endoplasmic reticulum, forming disulfide bonds between cysteine residues .

-

Cyclization: Cyclization involves the formation of a peptide bond between the C-terminal and N-terminal of the cyclotide domain . Asparaginyl endopeptidases are thought to be involved in the cleavage of the C-terminal tail and cyclization of the cyclotide domain .

Bioactivity and Hydrophobicity

The hydrophobic nature of this compound plays a crucial role in its bioactivity .

-

Correlation: A positive correlation exists between the hydrophobicity and anti-HIV activity of cyclotides . Hydrophobic residues and patches contribute to the membrane partitioning of cyclotides .

-

Membrane Interaction: Bracelet cyclotides, such as cycloviolacin O2, interact with lipid bilayers via hydrophobic segments in loops 2 and 3 .

属性

生物活性 |

Antiviral |

|---|---|

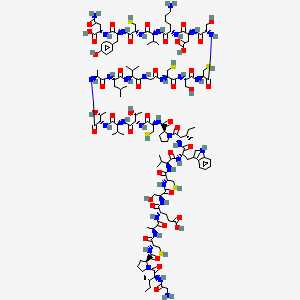

序列 |

GIPCAESCVWIPCTVTAIVGCSCSDKVCYN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。